2-(Dimethoxymethyl)furan

Heterocyclic Chemistry Synthetic Methodology Reaction Selectivity

2-(Dimethoxymethyl)furan (CAS 1453-62-9), also designated as 2-furaldehyde dimethyl acetal or furfural dimethyl acetal, is a furan derivative with molecular formula C7H10O3 and a molecular weight of 142.15 g/mol. This compound exists as a colorless liquid at ambient temperature with a measured density of 1.052 g/cm³, a boiling point of approximately 112°C, and a flash point of 23°C.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 1453-62-9
Cat. No. B179074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethoxymethyl)furan
CAS1453-62-9
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESCOC(C1=CC=CO1)OC
InChIInChI=1S/C7H10O3/c1-8-7(9-2)6-4-3-5-10-6/h3-5,7H,1-2H3
InChIKeyXQYAKXNQOMNLKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethoxymethyl)furan (CAS 1453-62-9): Procurement Specification and Baseline Chemical Profile


2-(Dimethoxymethyl)furan (CAS 1453-62-9), also designated as 2-furaldehyde dimethyl acetal or furfural dimethyl acetal, is a furan derivative with molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . This compound exists as a colorless liquid at ambient temperature with a measured density of 1.052 g/cm³, a boiling point of approximately 112°C, and a flash point of 23°C . As the dimethyl acetal of furfural, the compound incorporates two methoxy protecting groups that replace the reactive aldehyde moiety, fundamentally altering its chemical behavior relative to the parent aldehyde . Commercial availability is established through multiple chemical suppliers, with catalog offerings at research-grade specifications [1].

Why 2-(Dimethoxymethyl)furan Cannot Be Substituted with Generic Furfural or Other Acetals in Sensitive Synthetic Routes


Direct substitution of 2-(dimethoxymethyl)furan with its parent aldehyde, furfural, introduces divergent stability and reactivity profiles that are consequential for synthetic outcomes. While furfural is prone to oxidative darkening and base-catalyzed side-chain condensation reactions that can reduce product yield and reproducibility, the dimethyl acetal derivative presents a masked aldehyde that is inherently more stable toward such undesired side reactions . More specifically, the acetal functionality alters the chemoselectivity of reactions involving electrophilic species such as diazoesters: with furfural, the reaction is confined to the side-chain aldehyde group, whereas with 2-(dimethoxymethyl)furan, both the furan ring and the acetal moiety can participate [1]. Furthermore, the physical and safety handling profiles differ materially—furfural exhibits a higher boiling point (161.7°C) and is classified with distinct toxicological warnings, while 2-(dimethoxymethyl)furan presents a lower boiling point and higher volatility (vapor pressure of 26.3 mmHg at 25°C), which may facilitate or complicate work-up depending on the specific laboratory or manufacturing workflow . These combined differences in stability, reaction selectivity, and handling properties preclude generic substitution without rigorous experimental validation.

2-(Dimethoxymethyl)furan: Quantitative Differentiation Evidence Against Furfural and Acetal Analogs


Differential Reactivity in Diazoester-Mediated Furan Ring Unraveling: Acetal versus Aldehyde

2-(Dimethoxymethyl)furan exhibits fundamentally different reaction pathways compared to its parent aldehyde furfural when exposed to ethyl diazoacetate in the presence of Rh2(OAc)4 [1]. With furfural, the reaction is confined to nucleophilic attack at the side-chain carbonyl group, preserving the furan ring structure. In contrast, 2-(dimethoxymethyl)furan undergoes a dual-site participation where both the furan ring and the acetal moieties are involved, leading to ring-unraveled 1,3-diacyl-butadiene products with distinct substitution patterns [1].

Heterocyclic Chemistry Synthetic Methodology Reaction Selectivity

Indium(III) Chloride-Catalyzed Acetal Deprotection to Furfural: Quantitative Yield Benchmark

2-(Dimethoxymethyl)furan can be efficiently deprotected back to furfural under mild catalytic conditions. In a specific protocol using indium(III) chloride as the catalyst in a methanol/water solvent system with a reaction duration of 2.0 hours, furfural is obtained in 85% yield [1]. This established deprotection efficiency provides a quantitative benchmark for users intending to employ this compound as a masked aldehyde equivalent, allowing for direct comparison against alternative protecting-group strategies such as ethylene glycol acetal formation or dithiane protection.

Protecting Group Chemistry Catalysis Deprotection Efficiency

Stability Profile: Acetal-Protected Furfural Derivatives in Biofuel and Acid-Catalyzed Conversion Contexts

In the context of acid-catalyzed biomass conversion, furanic compounds such as furfural are highly prone to undesirable polymerization side reactions that consume feedstock and reduce target product yields [1]. The use of alcohol solvents can suppress polymerization for certain furans and sugars [1]. The acetal derivative 2-(dimethoxymethyl)furan (designated as DOF) is specifically identified as a furan model compound in this research domain, alongside related acetals such as 2-(dimethoxymethyl)-5-(methoxymethyl)furan (DMMF) and 5-(hydroxymethyl)-2-(dimethoxymethyl)furan (HDF), indicating its recognized utility as a protected furan species for studying and mitigating polymerization pathways under acidic conditions [1].

Biomass Conversion Polymerization Suppression Acid-Catalyzed Reactions

Fuel Additive Performance: Research Octane Number of Furfural Diethyl Acetal as Acetal-Class Benchmark

Furfural acetals have been evaluated as renewable fuel additives with anti-knock properties. While 2-(dimethoxymethyl)furan (furfural dimethyl acetal) itself was not directly measured in the referenced study, the structurally homologous furfural diethyl acetal was tested and exhibited a blending research octane number (RON) of 105 ± 6 when mixed with straight-run gasoline . For comparison, furfural ethylene glycol acetal gave a RON of 108 ± 7, and butyl furfuryl ether gave 97.8 ± 7 . These data establish a class-level benchmark for furfural acetal derivatives as high-octane fuel additives, suggesting potential utility for 2-(dimethoxymethyl)furan as a lower-molecular-weight analog with potentially favorable blending properties.

Biofuels Octane Enhancement Renewable Fuel Additives

Physical Property and Safety Profile Differentiation from Furfural

2-(Dimethoxymethyl)furan presents a substantially different physical and safety profile compared to its parent aldehyde furfural, with implications for laboratory handling, storage, and process engineering. 2-(Dimethoxymethyl)furan has a boiling point of 111.8°C at 760 mmHg, vapor pressure of 26.3 mmHg at 25°C, and a flash point of approximately 23°C . In contrast, furfural exhibits a boiling point of 161.7°C, is considerably less volatile, and undergoes visible darkening upon exposure to air and light due to oxidative instability . The lower boiling point and higher volatility of 2-(dimethoxymethyl)furan facilitate removal under mild vacuum but also necessitate more stringent flammability precautions due to the lower flash point classification.

Physical Properties Safety Assessment Handling Characteristics

Optimal Application Scenarios for 2-(Dimethoxymethyl)furan Based on Verified Differentiation Evidence


Synthesis of Ring-Opened 1,3-Diacyl-butadienes via Diazoester-Mediated Furfural Acetal Participation

2-(Dimethoxymethyl)furan is uniquely suited for the preparation of functionalized 1,3-diacyl-butadienes via rhodium-catalyzed reaction with diazoesters, where the dual participation of both the furan ring and the acetal moiety enables access to structurally distinct ring-unraveled products that cannot be obtained from furfural or 2-acetylfuran due to their confinement to side-chain reactivity only [1].

Acid-Catalyzed Biomass Conversion Studies Requiring Reduced Aldehyde-Driven Polymerization

In acid-catalyzed biomass upgrading processes, including bio-oil esterification and sugar-to-furan conversion, furfural polymerization is a known yield-limiting side reaction. 2-(Dimethoxymethyl)furan serves as a recognized protected furan model compound (designated as DOF) for investigating reaction networks in alcohol-mediated media where acetal protection suppresses unwanted polymerization relative to unprotected furfural [2].

Multi-Step Organic Synthesis Utilizing Aldehyde Protection-Deprotection Sequences

As a dimethyl acetal protecting group for the furfural aldehyde functionality, 2-(dimethoxymethyl)furan enables multi-step synthetic sequences that require temporary masking of the reactive carbonyl group. The established deprotection efficiency of 85% yield to regenerate furfural under indium(III) chloride catalysis in aqueous methanol provides a quantitative benchmark for planning protection-deprotection strategies in complex molecule construction [3].

Renewable Biofuel Additive Research and Octane Enhancement Studies

2-(Dimethoxymethyl)furan warrants investigation as a candidate renewable fuel additive in studies focused on furan-derived octane enhancers. The structurally homologous furfural diethyl acetal has demonstrated a blending research octane number of 105 ± 6 in straight-run gasoline, establishing class-level anti-knock performance for furfural acetals and supporting the evaluation of the dimethyl analog for fuel blending applications .

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